molecular formula C8H10O3 B1277385 2-Buten-1-ylsuccinic Anhydride CAS No. 7538-42-3

2-Buten-1-ylsuccinic Anhydride

Cat. No.: B1277385
CAS No.: 7538-42-3
M. Wt: 154.16 g/mol
InChI Key: YCYZOWYCOUNUTM-NSCUHMNNSA-N
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Description

2-Buten-1-ylsuccinic Anhydride: is a chemical compound with the molecular formula C8H10O3. It is also known by other names such as 4-Hexene-1,2-dicarboxylic Anhydride. This compound is characterized by a succinic anhydride structure with an unsaturated butene side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Buten-1-ylsuccinic Anhydride can be synthesized through several methods. One common method involves the Diels-Alder reaction between maleic anhydride and 1,3-butadiene. The reaction typically requires elevated temperatures and may be catalyzed by Lewis acids to improve yield and selectivity .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of inert gas atmospheres is crucial to prevent unwanted side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Buten-1-ylsuccinic Anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Buten-1-ylsuccinic Anhydride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers.

    Biology: It serves as a reagent in the modification of biomolecules, such as proteins and nucleic acids.

    Medicine: Research into drug delivery systems and the development of prodrugs often utilizes this compound.

    Industry: It is employed in the production of specialty chemicals, adhesives, and coatings

Mechanism of Action

The mechanism of action of 2-Buten-1-ylsuccinic Anhydride involves its reactivity with nucleophiles. The anhydride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Uniqueness: 2-Buten-1-ylsuccinic Anhydride is unique due to its unsaturated butene side chain, which imparts distinct reactivity and properties compared to other anhydrides. This structural feature allows for additional functionalization and applications in various fields .

Biological Activity

2-Buten-1-ylsuccinic anhydride, also known as 4-Hexene-1,2-dicarboxylic anhydride, is a chemical compound with significant applications in organic synthesis and materials science. Its biological activity has garnered interest due to its potential roles in various biochemical processes and its utility in the synthesis of bioactive compounds.

  • Molecular Formula : C₈H₁₀O₃
  • Molecular Weight : 154.17 g/mol
  • CAS Number : 7538-42-3
  • Appearance : Clear liquid
  • Density : 1.13 g/cm³ at 20 °C

Biological Activity Overview

The biological activity of this compound primarily stems from its anhydride functionality, which allows it to participate in various condensation reactions. This property is crucial for the synthesis of bioactive molecules, including those with antioxidant properties and applications in food science.

  • Reactivity with Nucleophiles : The anhydride can react with nucleophiles such as amino acids and alcohols, leading to the formation of esters and amides. This reactivity is essential for modifying biomolecules and creating derivatives with enhanced biological properties.
  • Formation of Bioactive Compounds : It has been utilized in synthesizing compounds that exhibit antioxidant activity, which is beneficial in food preservation and health applications.

Case Study 1: Antioxidant Properties

A study investigated the synthesis of tyrosol derivatives using this compound. The resulting compounds demonstrated significant antioxidant activity, suggesting potential applications in nutraceuticals and functional foods (Marzocchi et al., 2018) .

Case Study 2: Food Applications

Research highlighted the use of this compound in modifying starches to enhance their physicochemical properties for food applications. The modification improved the stability of emulsions, indicating its role as a stabilizer in food systems (Li et al., 2018) .

Data Table: Summary of Biological Activities

Activity Description Reference
Antioxidant ActivitySynthesis of tyrosol derivatives exhibiting antioxidant propertiesMarzocchi et al., 2018
Emulsion StabilizationModification of starches to improve emulsion stabilityLi et al., 2018
Reactivity with BiomoleculesFormation of esters and amides through nucleophilic attackSupporting Information

Research Findings

Recent studies have shown that the biological activity of this compound can be influenced by its concentration and the presence of competing substrates. For instance, experiments demonstrated that when mixed with other succinate derivatives, the yield and lifetime of the resultant products varied significantly based on their chemical environment (PMC8171353) . These findings underscore the importance of understanding reaction conditions when leveraging this compound's biological potential.

Properties

IUPAC Name

3-[(E)-but-2-enyl]oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-3-4-6-5-7(9)11-8(6)10/h2-3,6H,4-5H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYZOWYCOUNUTM-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347211
Record name 3-[(E)-But-2-enyl]oxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7538-42-3
Record name 3-[(E)-But-2-enyl]oxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Buten-1-ylsuccinic Anhydride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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